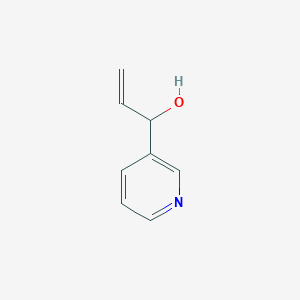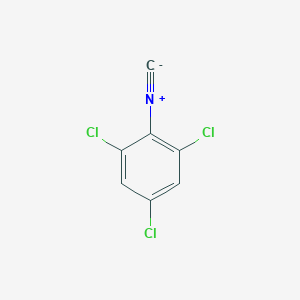
1,3,5-Trichloro-2-isocyanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KAT681 is a liver-selective thyromimetic compound known for its potential chemopreventive properties against hepatocarcinogenesis. It has been studied for its ability to inhibit the development of preneoplastic lesions in rat livers, making it a promising candidate for cancer prevention research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for KAT681 are not well-documented. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
KAT681 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving KAT681 include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of KAT681 depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
KAT681 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of thyromimetics on various chemical reactions and processes.
Biology: KAT681 is studied for its impact on cellular processes, including cell proliferation and apoptosis.
Medicine: The compound has potential therapeutic applications in the prevention and treatment of liver cancer. .
Mécanisme D'action
KAT681 exerts its effects by selectively targeting the liver and modulating the expression of specific receptors and proteins. It increases the hepatic expression of low-density lipoprotein receptors and scavenger receptor class B, type I, without affecting cholesteryl ester transfer protein activity. This modulation leads to a decrease in plasma cholesterol and triglycerides, contributing to its chemopreventive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triiodothyronine (T3): A strong mitogen for hepatocytes, known for its modifying effects on hepatocarcinogenesis.
Thyroid Hormone Receptor Agonists: Compounds that target thyroid hormone receptors and exhibit similar biological activities.
Uniqueness of KAT681
KAT681 is unique due to its liver-selective action and its potential as a chemopreventive agent. Unlike other thyromimetics, KAT681 specifically targets the liver, making it a promising candidate for liver-related therapeutic applications .
Propriétés
IUPAC Name |
1,3,5-trichloro-2-isocyanobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJGRGSNBWBJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375295 |
Source


|
| Record name | 1,3,5-trichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157766-10-4 |
Source


|
| Record name | 1,3,5-trichloro-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
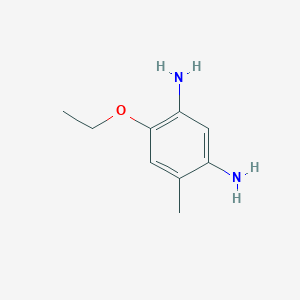
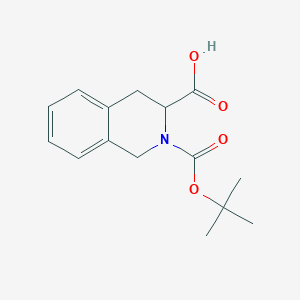
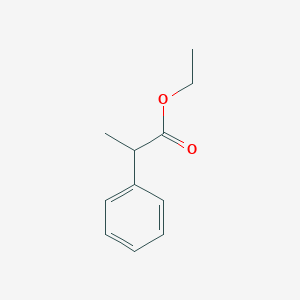
![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)
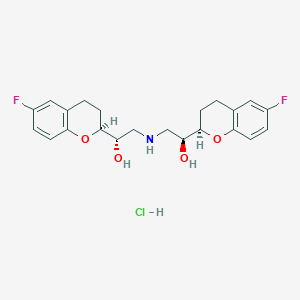

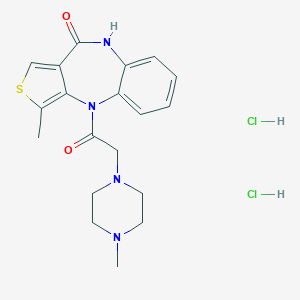
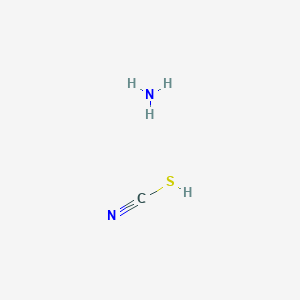
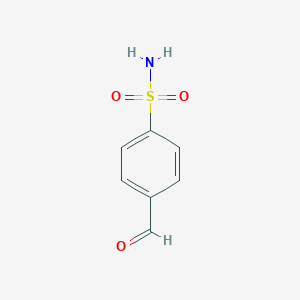
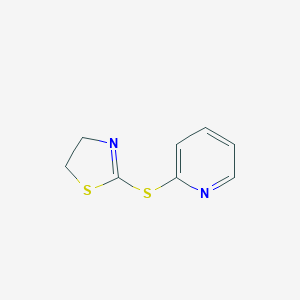
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
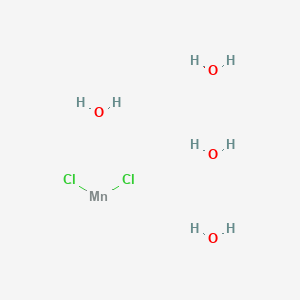
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
